Cas no 2640902-39-0 (N-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide)

N-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazopyridazine core with a 2-chlorobenzyl carboxamide substituent. Its structural design combines a chlorinated aromatic moiety with a fused bicyclic system, enhancing its potential as an intermediate in pharmaceutical synthesis. The compound exhibits notable stability and reactivity, making it suitable for further derivatization in medicinal chemistry applications. Its well-defined molecular architecture allows for precise interactions in target binding studies, particularly in kinase inhibition research. The presence of both electron-withdrawing and electron-donating groups contributes to its balanced physicochemical properties, facilitating solubility and bioavailability optimization in drug development.
N-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide structure
2640902-39-0 structure
Product Name:N-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
CAS No:2640902-39-0
MF:C15H13ClN4O
MW:300.742921590805
CID:5317092
PubChem ID:155799209
Update Time:2025-06-14

N-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[(2-Chlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
    • F6789-1550
    • AKOS040730197
    • 2640902-39-0
    • N-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
    • Inchi: 1S/C15H13ClN4O/c1-10-9-20-14(18-10)7-6-13(19-20)15(21)17-8-11-4-2-3-5-12(11)16/h2-7,9H,8H2,1H3,(H,17,21)
    • InChI Key: QGUSLYNBYFSMKG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CNC(C1C=CC2=NC(C)=CN2N=1)=O

Computed Properties

  • Exact Mass: 300.0777887g/mol
  • Monoisotopic Mass: 300.0777887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 59.3Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 10.05±0.46(Predicted)

N-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide Pricemore >>

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Additional information on N-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Comprehensive Overview of N-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (CAS No. 2640902-39-0)

In the rapidly evolving field of pharmaceutical and chemical research, N-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (CAS No. 2640902-39-0) has emerged as a compound of significant interest. This molecule, characterized by its unique imidazo[1,2-b]pyridazine core, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural features, which include a 2-chlorophenyl moiety and a carboxamide group, making it a promising candidate for modulating biological targets.

The compound's CAS number 2640902-39-0 serves as a critical identifier in chemical databases, ensuring accurate tracking and regulatory compliance. Its systematic name, N-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, reflects its precise chemical structure, which is essential for reproducibility in scientific studies. The presence of the imidazo[1,2-b]pyridazine scaffold is noteworthy, as this heterocyclic framework is increasingly recognized for its role in enhancing binding affinity and selectivity in medicinal chemistry.

Recent trends in drug discovery highlight a growing demand for small molecules with imidazo[1,2-b]pyridazine derivatives, owing to their versatility in targeting kinases and other enzymes. This has led to a surge in searches for "imidazo[1,2-b]pyridazine synthesis" and "N-[(2-chlorophenyl)methyl] derivatives" across academic and industrial research platforms. The compound's potential as a kinase inhibitor or GPCR modulator aligns with current therapeutic areas such as oncology and neurology, where precision medicine is gaining traction.

From a synthetic chemistry perspective, the preparation of N-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves multi-step organic transformations, often requiring optimized conditions to achieve high yields. Researchers frequently inquire about "carboxamide coupling methods" and "chlorophenyl methylation techniques," underscoring the technical challenges associated with its synthesis. Advanced analytical techniques like NMR, HPLC, and mass spectrometry are indispensable for characterizing this compound and ensuring its purity.

In the context of drug-likeness, this molecule exhibits favorable properties such as moderate lipophilicity and molecular weight, which are crucial for oral bioavailability. Computational models predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile to be within acceptable ranges, further fueling interest in its preclinical development. The integration of AI-driven drug design tools has accelerated the exploration of its analogs, addressing queries like "imidazo[1,2-b]pyridazine SAR studies" and "lead optimization strategies."

Beyond its pharmaceutical potential, CAS No. 2640902-39-0 is also a subject of interest in material science, particularly in the design of organic electronic materials. Its conjugated system and electron-rich heterocycles make it a candidate for optoelectronic applications, resonating with searches for "imidazo[1,2-b]pyridazine-based semiconductors." This dual applicability underscores the compound's versatility and broadens its appeal across interdisciplinary research communities.

As regulatory agencies emphasize the importance of green chemistry, synthetic routes for N-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide are being reevaluated to minimize environmental impact. Topics such as "solvent-free synthesis" and "catalytic methylation" are gaining traction, reflecting the industry's shift toward sustainable practices. These developments are closely monitored by researchers seeking to balance efficiency with ecological responsibility.

In summary, N-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (CAS No. 2640902-39-0) represents a compelling case study in modern chemical innovation. Its multifaceted applications, from drug discovery to materials science, coupled with its alignment with trending research themes, position it as a molecule of enduring relevance. As scientific inquiries continue to evolve, this compound will undoubtedly remain at the forefront of interdisciplinary exploration.

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